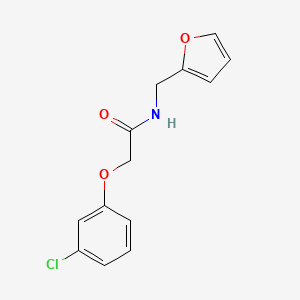
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a furan-2-ylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Preparation of 3-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 3-chlorophenoxyacetic acid: 3-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-chlorophenoxyacetic acid.
Synthesis of 2-(3-chlorophenoxy)acetamide: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form 2-(3-chlorophenoxy)acetamide.
Introduction of the furan-2-ylmethyl group: Finally, the 2-(3-chlorophenoxy)acetamide is reacted with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chlorophenoxy and furan derivatives on biological systems.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzymes or receptors, while the furan-2-ylmethyl group can enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenoxy)-N-(furan-2-ylmethyl)acetamide: Bromine atom instead of chlorine.
2-(3-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide: Thiophene ring instead of furan.
Uniqueness
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the specific positioning of the chlorine atom and the presence of the furan-2-ylmethyl group. These structural features can influence its reactivity, binding properties, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)18-9-13(16)15-8-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHDDZRRWYTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10813219.png)
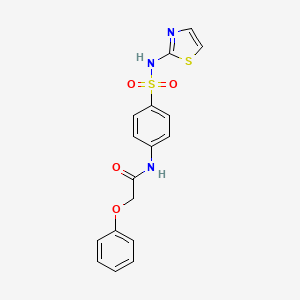
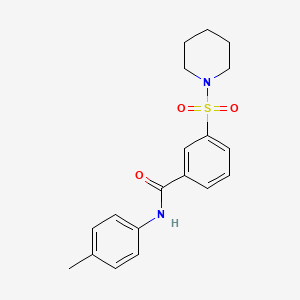
![1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one](/img/structure/B10813240.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B10813244.png)
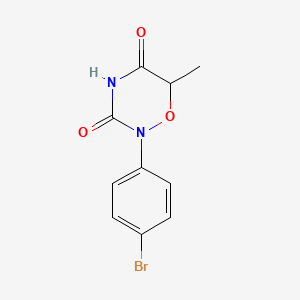
![N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B10813254.png)
![3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid](/img/structure/B10813255.png)
![2-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10813256.png)
![3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B10813264.png)
![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B10813267.png)
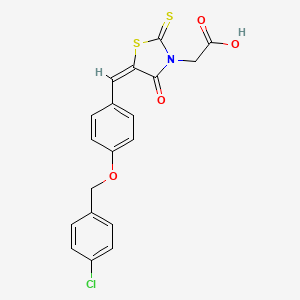
![3-[1-(carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B10813276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(cyclohexylmethylamino)acetamide](/img/structure/B10813279.png)
